An In-depth Technical Guide to Alloc-Lys(Fmoc)-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis
An In-depth Technical Guide to Alloc-Lys(Fmoc)-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine, commonly abbreviated as Alloc-Lys(Fmoc)-OH or Fmoc-Lys(Alloc)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, employing the base-labile Fmoc group for α-amine protection and the palladium-sensitive Alloc group for side-chain ε-amine protection, offers researchers exceptional control over the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Alloc-Lys(Fmoc)-OH, with a focus on detailed experimental protocols and logical workflows relevant to advanced peptide research and drug development.
Core Concepts and Chemical Structure
Alloc-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine, strategically modified with two distinct protecting groups.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis. It remains stable during the coupling reactions but can be readily cleaved by a mild base, typically piperidine, to allow for the stepwise elongation of the peptide chain.[2]
The key feature of this reagent lies in the allyloxycarbonyl (Alloc) group protecting the ε-amino group of the lysine side chain.[2] The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions sometimes used for peptide cleavage from the resin.[3] However, it can be selectively removed under mild conditions using a palladium(0) catalyst, a process that does not affect the Fmoc group or other common acid-labile side-chain protecting groups like Boc or Trt.[4] This "orthogonal" protection scheme is what makes Alloc-Lys(Fmoc)-OH an invaluable tool for complex peptide synthesis.[2]
Below is a diagram of the chemical structure of Alloc-Lys(Fmoc)-OH.
Caption: A simplified diagram illustrating the core lysine structure with its α-amino and ε-amino groups protected by Fmoc and Alloc groups, respectively.
Physicochemical and Quantitative Data
A summary of the key quantitative properties of Alloc-Lys(Fmoc)-OH is presented in Table 1. This data is essential for accurate reagent preparation and for predicting its behavior in chemical reactions.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₂₈N₂O₆ | [5][6] |
| Molecular Weight | 452.50 g/mol | [5][6] |
| CAS Number | 146982-27-6 | [6] |
| Appearance | White to off-white or beige powder | |
| Melting Point | 87-91 °C | |
| Purity (by HPLC) | ≥97.0% to ≥98.0% | [6] |
| Optical Activity [α]20/D | -12±1°, c = 1% in DMF | |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage Temperature | 2-8 °C |
Experimental Protocols
The utility of Alloc-Lys(Fmoc)-OH is realized through its incorporation into a peptide sequence and the subsequent selective deprotection of the Alloc group. The following are generalized yet detailed protocols for these key experimental procedures.
Incorporation of Alloc-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for coupling Alloc-Lys(Fmoc)-OH to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products.
-
Coupling Reaction:
-
In a separate vial, dissolve Alloc-Lys(Fmoc)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or a similar ninhydrin-based test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.
Selective Deprotection of the Alloc Group
This protocol details the palladium-catalyzed removal of the Alloc protecting group from the lysine side chain, leaving other protecting groups intact.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous DCM for 30-60 minutes. It is crucial that the N-terminus is protected (e.g., with Fmoc) to prevent side reactions.[7]
-
Deprotection Cocktail Preparation:
-
Alloc Cleavage:
-
Drain the DCM from the resin and add the freshly prepared deprotection cocktail.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes at room temperature.[1]
-
Drain the reaction solution.
-
Repeat the treatment with a fresh deprotection cocktail for another 20-30 minutes to ensure complete removal.[8]
-
-
Washing:
-
Wash the resin extensively with DCM (3-5 times) to remove the palladium catalyst and scavenger.
-
Follow with thorough washing with DMF (3-5 times). A wash with a solution of 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate in DMF can help to scavenge any remaining palladium residues.
-
-
Confirmation of Deprotection: The successful deprotection can be confirmed by cleaving a small amount of peptide from the resin and analyzing it via mass spectrometry.
Applications and Logical Workflows
Alloc-Lys(Fmoc)-OH is not typically involved in direct modulation of signaling pathways; rather, it is a critical tool for synthesizing peptides that are used to study and influence these pathways. Its primary application lies in the ability to introduce specific modifications to the lysine side chain.[2]
Key Applications Include:
-
Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Alloc group allows for the on-resin formation of peptide branches or cyclization through the lysine side chain, creating peptides with enhanced stability and novel biological activities.[2]
-
Bioconjugation and Labeling: After Alloc removal, the exposed ε-amino group serves as a handle for conjugating various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of targeted therapeutics and diagnostic agents.[2]
-
Post-Translational Modifications: It enables the site-specific introduction of modifications that mimic natural post-translational modifications, such as ubiquitination or acetylation, which are crucial for studying protein function and signaling.
-
Drug Development: In the synthesis of complex peptide drugs like Liraglutide and Semaglutide, Alloc-Lys(Fmoc)-OH is used to attach fatty acid side chains that prolong the drug's half-life in the body.[9][10]
The following diagram illustrates a typical workflow for the use of Alloc-Lys(Fmoc)-OH in a research or drug development context.
Caption: A logical workflow demonstrating the strategic use of Alloc-Lys(Fmoc)-OH in solid-phase peptide synthesis for creating side-chain modified peptides.
Conclusion
Alloc-Lys(Fmoc)-OH is a sophisticated and highly versatile reagent that has become indispensable for the chemical synthesis of complex peptides. The orthogonal nature of its protecting groups provides chemists with the flexibility to perform selective, on-resin modifications of the lysine side chain, opening up avenues for the creation of novel peptide architectures, bioconjugates, and therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for leveraging its full potential in both academic research and industrial drug development.
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Alloc-Lys(Fmoc)-OH | C25H28N2O6 | CID 10950465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2017114191A1 - Method for preparing sermaglutide - Google Patents [patents.google.com]
